N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
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Description
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have been focusing on synthesizing new heterocyclic compounds derived from various core structures, including benzodifuranyl and pyrrolopyrimidine derivatives. These compounds demonstrate a wide range of biological activities, including anti-inflammatory and analgesic properties. For instance, novel benzodifuranyl compounds were synthesized with significant COX-2 inhibition, analgesic, and anti-inflammatory activities, compared with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020). Similarly, various derivatives of pyrrolo[3,2-d]pyrimidines were produced through amine oxide rearrangement, showcasing the versatility of these compounds in generating biologically active molecules (Majumdar et al., 1998).
Biological Activities
A significant aspect of research on these compounds involves their biological activities, particularly their potential in treating various diseases and conditions. For example, some newly synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer therapy (Hassan et al., 2014). Additionally, the synthesis of novel oxadiazole heterocyclic compounds containing the 2-H-pyranopyridine-2-one moiety aimed to explore their hypertensive activities, showcasing the diverse therapeutic potential of these compounds (Kumar & Mashelker, 2007).
Molecular Modeling and Antitumor Agents
The synthesis and molecular modeling of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents highlight the ongoing effort to understand and enhance the efficacy of these compounds against cancer. These studies involve not only the synthesis of new molecules but also computational modeling to predict their interactions with biological targets and potential efficacy in vivo (Nassar et al., 2015).
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-21-7-3-5-12(21)16-19-14(25-20-16)10-18-17(22)11-4-2-6-13-15(11)24-9-8-23-13/h2-7H,8-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLCLHSFLLSLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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